Lipophilicity Modulation: XLogP3 Comparison of 2,2-Difluoro Cbz vs. Non-Fluorinated Cbz-Cyclopentylamine
Fluorination at the 2-position of the cyclopentyl ring increases lipophilicity relative to the non-fluorinated analogue. The target compound Benzyl (2,2-difluorocyclopentyl)carbamate has a computed XLogP3 of 3.0 [1], while the non-fluorinated comparator benzyl cyclopentylcarbamate (C13H17NO2, MW 219.28) has an estimated XLogP3 of approximately 2.4 based on the removal of two fluorine atoms and replacement with hydrogen (ΔXLogP3 ≈ +0.6 per gem-difluoro substitution on a cycloalkyl ring) [2]. This increase in lipophilicity can be advantageous for targets requiring passive membrane permeability or blood–brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed value) |
| Comparator Or Baseline | Benzyl cyclopentylcarbamate (Cbz-cyclopentylamine): estimated XLogP3 ≈ 2.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (class-level estimate for gem-difluoro substitution on a cyclopentyl ring) |
| Conditions | Computed values using XLogP3 algorithm; experimental logP measurements not available for direct comparison. |
Why This Matters
The increased lipophilicity can improve passive membrane permeability, a critical parameter for CNS drug candidates, and must be considered when selecting building blocks for parallel SAR campaigns.
- [1] PubChem Compound Summary for CID 101043720, Benzyl (2,2-difluorocyclopentyl)carbamate. National Center for Biotechnology Information (2025). View Source
- [2] Grygorenko, O. O., et al. (2017). Synthesis of gem-difluorocyclopentane/hexane building blocks. Journal of Fluorine Chemistry, 203, 118–129. View Source
